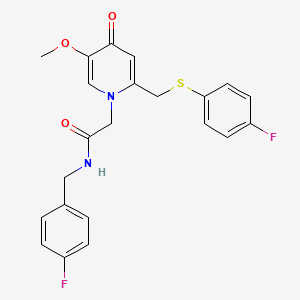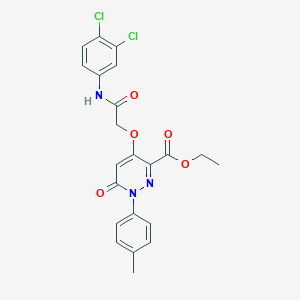amino]-2,4(1H,3H)-pyrimidinedione CAS No. 338399-63-6](/img/structure/B2528751.png)
5-acetyl-3-allyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-3-allyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione is a compound with potential applications in various fields of research. Its unique structure provides a foundation for its diverse reactivity and functionality, making it of significant interest in the realms of chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One method to synthesize this compound involves the reaction of 3-allyl-2,4(1H,3H)-pyrimidinedione with 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]. The reaction is typically carried out in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions. The yield of the reaction can be optimized by adjusting these parameters.
Industrial Production Methods: For industrial-scale production, it is critical to ensure the availability of starting materials and the sustainability of the synthesis process. A continuous flow reactor could be employed to enhance the efficiency and scalability of the production process. Ensuring the availability of high-purity reagents and optimizing reaction conditions are key factors in achieving high yields and purity in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various types of chemical reactions, including but not limited to:
Oxidation
Reduction
Substitution
Addition reactions
Common Reagents and Conditions: Common reagents that may be employed in these reactions include:
Oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions
Reducing agents such as sodium borohydride (NaBH4) for reduction reactions
Alkyl halides and bases for substitution reactions
Hydration agents for addition reactions
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield an acyl derivative, while reduction could yield a hydroxy derivative. Substitution reactions often result in the exchange of substituents, leading to new compounds with varying functionalities.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its ability to undergo diverse reactions makes it a valuable tool in organic synthesis.
Biology: In biological research, this compound could be used as a probe to study specific biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: In medicine, this compound may have potential therapeutic applications. Its unique structure might interact with specific molecular targets, opening pathways for drug development.
Industry: In industry, this compound might find applications in the development of new materials or as a catalyst in specific chemical processes. Its versatility and reactivity make it a valuable asset in various industrial applications.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions. It may bind to target proteins or enzymes, modulating their activity. The trifluoromethyl group, for instance, could enhance binding affinity or specificity to certain molecular targets, influencing the compound's biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
5-acetyl-3-allyl-1-[3-chloro-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione
5-acetyl-3-allyl-1-[2-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione
5-acetyl-3-allyl-1-[3-chloro-5-(trifluoromethyl)-4-pyridinylamino]-2,4(1H,3H)-pyrimidinedione
Uniqueness: The specific arrangement of the chloro and trifluoromethyl groups in 5-acetyl-3-allyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione endows it with unique properties that may not be present in similar compounds. These differences in structure could translate to variations in reactivity, binding affinity, and overall biological activity.
Hope this adds a touch of clarity to the intriguing world of this compound!
Eigenschaften
IUPAC Name |
5-acetyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-prop-2-enylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O3/c1-4-5-23-14(26)11(9(2)25)8-24(15(23)27)22(3)13-12(17)6-10(7-21-13)16(18,19)20/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAVCRDOPPVMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)CC=C)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2528669.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid](/img/structure/B2528671.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2528672.png)

![4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2528675.png)


![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester](/img/structure/B2528680.png)

![2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B2528686.png)

![Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione](/img/structure/B2528690.png)

